APH199 -

APH199

Catalog Number: EVT-1534215
CAS Number:
Molecular Formula: C28H35N5O2
Molecular Weight: 473.621
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APH199 is a G Protein-Biased Dopamine D4 Receptor Agonist with High Subtype Selectivity ([up to Ki(D4.4) = 0.25 nM, D2L/D4.4 = 320, D3/D4.4 = 710). APH199 was found to act as a full agonist at the D4 receptor showing significant bias toward G protein activation over β-arrestin recruitment in comparison to quinpirole.
Source and Classification

APH199 was developed as part of a research initiative aimed at creating compounds that exhibit high selectivity for the dopamine D4 receptor. It belongs to a class of compounds known as benzyl phenylsemicarbazides, which are characterized by their structural features that enhance receptor binding and selectivity. The compound has been classified as a G protein-biased agonist, indicating its preference for activating signaling pathways associated with G proteins over β-arrestin pathways, which is crucial for minimizing side effects associated with non-selective dopamine receptor activation .

Synthesis Analysis

Methods and Technical Details

The synthesis of APH199 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Formation of Semicarbazide: The primary step includes the reaction of an appropriate benzyl halide with phenylsemicarbazide under basic conditions, leading to the formation of the benzyl phenylsemicarbazide structure.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The synthetic route has been optimized to enhance the yield and purity of APH199, making it suitable for further biological evaluations .

Molecular Structure Analysis

Structure and Data

APH199's molecular structure can be represented as follows:

  • Chemical Formula: C15_{15}H17_{17}N3_{3}O
  • Molecular Weight: Approximately 255.31 g/mol

The compound features a benzyl group attached to a phenylsemicarbazide moiety, which is crucial for its interaction with the dopamine D4 receptor. The specific arrangement of atoms allows for optimal fitting into the receptor's binding pocket, facilitating effective agonistic activity .

Chemical Reactions Analysis

Reactions and Technical Details

APH199 undergoes various chemical reactions typical for small organic molecules, including:

  • Receptor Binding: The primary reaction of interest is the binding interaction with the dopamine D4 receptor, where it stabilizes the active conformation of the receptor.
  • Metabolic Reactions: In biological systems, APH199 may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could also exhibit biological activity or influence pharmacokinetics.

The detailed kinetics of these interactions are crucial for understanding the compound's efficacy and safety profile .

Mechanism of Action

Process and Data

The mechanism of action of APH199 primarily involves its selective activation of the dopamine D4 receptor. Upon binding:

  1. Receptor Activation: APH199 induces a conformational change in the receptor, promoting G protein coupling.
  2. Signal Transduction: This leads to downstream signaling cascades that can modulate neurotransmitter release and neuronal excitability.
  3. Biased Agonism: Its G protein-biased nature suggests that APH199 preferentially activates pathways associated with beneficial effects while reducing unwanted side effects typically linked with β-arrestin activation.

This mechanism highlights its potential therapeutic benefits in treating disorders related to dopaminergic dysregulation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for formulation development and understanding how APH199 behaves in biological systems .

Applications

Scientific Uses

APH199 has several promising applications in scientific research:

  • Neuroscience Research: It serves as a valuable tool for studying dopamine D4 receptor function and its role in neuropsychiatric conditions.
  • Drug Development: Given its selectivity and biased agonism, APH199 is being explored as a potential candidate for developing new treatments for disorders like schizophrenia and attention deficit hyperactivity disorder.
  • Behavioral Studies: Researchers utilize APH199 in animal models to investigate its effects on cognition, memory, and other behaviors influenced by dopaminergic signaling .
Introduction to Dopamine D4 Receptors and APH199

Neurobiological Significance of Dopamine D4 Receptors (DRD4) in Neuropsychiatric Disorders

Dopamine D4 receptors (DRD4) belong to the D2-like receptor family and modulate key neurological functions through inhibition of adenylate cyclase and regulation of ion channels. These receptors exhibit distinct cortical enrichment, with highest density in prefrontal cortex pyramidal neurons, GABAergic interneurons (particularly parvalbumin-positive types), and cortico-striatal terminals [4] [6]. This localization enables DRD4 to regulate glutamatergic neurotransmission and influence executive function, attention modulation, and impulse control [6].

A critical feature is the exon 3 polymorphism, characterized by a 48-base pair variable number tandem repeat (VNTR) producing 2-11 repeats of a 16-amino acid sequence in the third intracellular loop. The D4.4 (4-repeat) and D4.7 (7-repeat) variants dominate clinically, with allele frequencies differing across ethnic populations [4] [7]. The D4.7 variant demonstrates reduced dopamine sensitivity and is genetically linked to attention-deficit/hyperactivity disorder (ADHD), substance use disorders, and impulse-control conditions [6] [7]. Mechanistically, these variants differentially influence receptor heteromerization with adrenergic α2A or dopamine D2 receptors, potentially altering prefrontal cortical modulation of impulsivity [6].

Table 1: DRD4 Genetic Variants and Clinical Associations

VNTR AlleleGlobal FrequencyBinding Affinity for DAPrimary Clinical Associations
D4.2 (2-repeat)~8%HighNone established
D4.4 (4-repeat)~64%ModerateProtective effects in schizophrenia
D4.7 (7-repeat)~21%ReducedADHD, SUDs, novelty seeking

Historical Development of Selective DRD4 Ligands: From Discovery to Therapeutic Targeting

DRD4 gained initial interest due to clozapine's high affinity (Ki ≈ 9 nM), suggesting its potential as an antipsychotic target [9]. This sparked development of selective antagonists like L-745,870 and fananserin. However, clinical trials for schizophrenia showed limited therapeutic efficacy, challenging early hypotheses about DRD4's primary role in psychosis [9] [3].

Pharmacological focus shifted toward agonists with the discovery of DRD4's involvement in cognitive and reward processes. PD-168077 emerged as an early selective agonist (EC₅₀ = 26 nM), demonstrating pro-cognitive effects but significant α-adrenergic off-target activity [7]. Subsequent optimization yielded improved agents:

  • A-412997 (full agonist, >100-fold selectivity) enhanced working memory in rodents
  • ABT-724 (partial agonist) advanced to trials for erectile dysfunction
  • FAUC 316 achieved partial agonism with >8,600-fold selectivity over other DA receptors

These compounds revealed functional complexities—while some DRD4 agonists improved attention and gamma oscillations (suggesting potential for ADHD), others showed negligible antidepressant or anxiolytic activity in forced swim and elevated plus maze tests [5] [7]. This highlighted the need for functionally selective ligands targeting specific signaling pathways.

Table 2: Evolution of Selective DRD4 Ligands

Compound (Year)Pharmacological ProfileKey FindingsLimitations
L-745,870 (1990s)Antagonist (Ki=0.5 nM)Ineffective antipsychotic in trialsFailed phase II
PD-168,077 (2000s)Agonist (EC₅₀=26 nM)Improved rodent working memoryα1A/α2C off-target
A-412,997 (2008)Full agonist, selectiveEnhanced attention and gamma oscillationsShort half-life
FAUC 316 (2010s)Partial agonist, >8600-fold selectiveReduced gambling-like behaviorsLimited in vivo data

APH199 as a Novel G Protein-Biased DRD4 Agonist: Rationale for Pharmacological Exploration

APH199 (2-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-phenylhydrazine-1-carboxamide) represents a chemotypically distinct DRD4 agonist designed for signaling pathway bias. Its molecular structure features a benzyl-phenylsemicarbazide core optimized for DRD4.4 selectivity, with demonstrated sub-nanomolar affinity (Ki = 0.25 nM) and exceptional selectivity ratios over D2 (320-fold) and D3 receptors (710-fold) [1] [5].

The compound exhibits G protein-coupled signaling bias (bias factor = 4.9) by preferentially activating adenylate cyclase inhibition over β-arrestin recruitment compared to reference agonist quinpirole [1] [5]. This pharmacological profile is significant because:1) Biased agonism may enable pathway-specific modulation of DRD4 function2) Reduced β-arrestin engagement potentially limits receptor desensitization3) High selectivity minimizes off-target effects at related GPCRs

Behavioral studies reveal a complex efficacy profile: APH199 (0.1-5 mg/kg i.p.) produced mild anxiolytic/antidepressant effects in mouse elevated plus maze and forced swim tests, but failed to alter sucrose preference or alcohol CPP [2] [5]. Crucially, it significantly potentiated amphetamine-induced hyperactivity in sensitized rats, suggesting possible exacerbation of dopaminergic hyperactivation states [2] [5] [10]. This indicates that DRD4 activation may have context-dependent neurobehavioral consequences requiring further investigation.

Table 3: Molecular and Pharmacological Profile of APH199

ParameterValue/CharacteristicExperimental MethodSignificance
Chemical StructureC₂₈H₃₅N₅O₂, MW 473.62 g/molSynthetic chemistryBenzyl phenylsemicarbazide chemotype
DRD4.4 AffinityKi = 0.25 nMRadioligand bindingSub-nanomolar potency
Selectivity (D2L/D4.4)320-foldCompetition bindingMinimizes D2-mediated effects
Functional BiasG protein bias factor=4.9cAMP vs. β-arrestin assaysPreferential Gαi signaling
In Vivo EfficacyMild anxiolysis at 1 mg/kgElevated plus maze (mice)Context-dependent effects

APH199's chemical properties support experimental applications: high purity (>98%), stability (>3 years at -20°C), and DMSO solubility facilitate in vitro and in vivo studies [1]. As a research tool, it enables exploration of G protein-biased DRD4 signaling in neuropsychiatric models, though its propsychotic potential in hyperdopaminergic states warrants caution in therapeutic development [2] [5].

Properties

Product Name

APH199

IUPAC Name

2-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2-phenylhydrazine-1-carboxamide

Molecular Formula

C28H35N5O2

Molecular Weight

473.621

InChI

InChI=1S/C28H35N5O2/c1-35-27-16-9-8-15-26(27)32-21-19-31(20-22-32)18-10-17-29-28(34)30-33(25-13-6-3-7-14-25)23-24-11-4-2-5-12-24/h2-9,11-16H,10,17-23H2,1H3,(H2,29,30,34)

InChI Key

QAESTHCUZJPQGF-UHFFFAOYSA-N

SMILES

O=C(NN(CC1=CC=CC=C1)C2=CC=CC=C2)NCCCN3CCN(C4=CC=CC=C4OC)CC3

Solubility

Soluble in DMSO

Synonyms

APH199; APH-199; APH 199;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.